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For Researchers, Scientists, and Drug Development Professionals

Introduction
Atto 465 is a fluorescent dye belonging to the Atto family of labels, known for their high

photostability and brightness.[1] Derived from acriflavin, Atto 465 exhibits strong absorption, a

high fluorescence quantum yield, and notable thermal and photostability.[2][3] It is moderately

hydrophilic and can be efficiently excited in the 420-465 nm range.[3] A key feature of Atto 465
in aqueous solutions is its large Stokes shift of approximately 55 nm, which facilitates the

separation of its emission signal from the excitation wavelength.[2] These characteristics make

Atto 465 a versatile tool for labeling and visualizing nucleic acids in various applications,

including fluorescence microscopy and in situ hybridization.

This document provides detailed application notes and protocols for the use of Atto 465 in

DNA and RNA visualization, targeting researchers, scientists, and professionals in drug

development.

Photophysical and Quantitative Data
The selection of a fluorophore is critically dependent on its photophysical properties. Atto 465
offers a compelling profile for nucleic acid visualization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1263097?utm_src=pdf-interest
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-general-steps-of-fluorescence-in-situ-hybridization-FISH-experiments
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://visikol.com/blog/2023/05/10/how-fluorescence-in-situ-hybridization-works/
https://www.biosyn.com/oligonucleotideproduct/atto-465-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.biosyn.com/oligonucleotideproduct/atto-465-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://visikol.com/blog/2023/05/10/how-fluorescence-in-situ-hybridization-works/
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/product/b1263097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Maximum Absorption (λmax) 453 nm

Maximum Emission (λmax) 508 nm

Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(η)
75%

Fluorescence Lifetime (τ) 5.0 ns

Stokes Shift ~55 nm

A derivative of Atto 465, termed Atto 465-p, has demonstrated enhanced photostability

compared to other nuclear stains. When subjected to continuous excitation at 486 nm, Atto
465-p showed slower bleaching kinetics than the green nuclear dye YoPro-1, indicating its

suitability for long-term imaging experiments.

Key Applications and Experimental Protocols
Atto 465 can be utilized for general nuclear staining and for the sequence-specific visualization

of DNA and RNA through techniques like Fluorescence In Situ Hybridization (FISH).

Application 1: Nuclear DNA Staining with Atto 465
Derivative (Atto 465-p)
A modified version of Atto 465, Atto 465-pentafluoroaniline (Atto 465-p), serves as a highly

specific and photostable nuclear stain. This provides an alternative to common nuclear

counterstains like DAPI and Hoechst, with the advantage of being excitable with a more

common 470 nm laser line, leaving the 405 nm channel available for other probes in multiplex

imaging.

This protocol is adapted from a study on fixed peritoneal exudate cells.

Cell Preparation:

Plate cells on chamber slides and allow them to adhere.
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Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.

Wash the cells three times with PBS.

Staining:

Prepare a staining solution of Atto 465-p in PBS. An optimal concentration of 4 µM was

found to be effective.

Incubate the fixed cells with the Atto 465-p staining solution for 10 minutes at room

temperature, protected from light.

Wash the cells three times with PBS.

Imaging:

Mount the slides with an appropriate mounting medium.

Image the cells using a confocal microscope with excitation around 470 nm and emission

collection between 480 nm and 550 nm.

Application 2: Visualization of Specific DNA/RNA
Sequences using Atto 465-labeled Oligonucleotide
Probes (FISH)
Atto 465 is an excellent candidate for labeling oligonucleotide probes for use in FISH to

visualize specific DNA or RNA sequences within cells. The general workflow involves labeling

an amino-modified oligonucleotide with an NHS-ester of Atto 465, followed by a standard FISH

procedure.

This protocol is based on the manufacturer's recommendations for labeling amino-modified

oligonucleotides.

Oligonucleotide Preparation:

Dissolve the amino-modified DNA or RNA oligonucleotide in a carbonate buffer (0.2 M, pH

8-9) to a final concentration of 0.1 mM.
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Dye Preparation:

Dissolve Atto 465 NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration

of 5 mg/ml immediately before use.

Conjugation Reaction:

In a microcentrifuge tube, add a 2-fold molar excess of the dissolved Atto 465 NHS-ester

to the oligonucleotide solution.

Incubate the reaction for 2 hours at room temperature with continuous shaking.

For longer reaction times, adjust the pH to 7.0-7.5.

Purification:

Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol

precipitation, gel filtration (e.g., Sephadex G-25), or HPLC.

Diagram: Workflow for Labeling Oligonucleotides with Atto 465
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Caption: Workflow for covalent labeling of amino-modified oligonucleotides with Atto 465 NHS-

ester.

This is a generalized protocol and may require optimization for specific cell types and target

sequences.

Sample Preparation:

Fix cells or tissue sections according to standard laboratory procedures (e.g., with 4%

PFA).

Permeabilize the samples to allow probe entry (e.g., with 0.1% Triton X-100 in PBS).

Pre-hybridization:

Wash the samples with a wash buffer (e.g., 2x SSC).

Incubate the samples in a hybridization buffer without the probe for a short period to block

non-specific binding sites.

Hybridization:

Denature the target DNA (for DNA FISH) by heating the sample.

Prepare the hybridization solution containing the Atto 465-labeled probe at an optimized

concentration.

Denature the probe by heating.

Apply the hybridization solution to the sample and incubate overnight at a target-specific

hybridization temperature (e.g., 37°C) in a humidified chamber.

Post-Hybridization Washes:

Wash the samples with stringent wash buffers (e.g., varying concentrations of SSC and

formamide at elevated temperatures) to remove unbound and non-specifically bound

probes.
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Perform final washes with a less stringent buffer (e.g., 2x SSC) at room temperature.

Counterstaining and Mounting:

If desired, counterstain the nuclei with a dye of a different color (e.g., DAPI).

Mount the sample with an anti-fade mounting medium.

Imaging:

Visualize the Atto 465 signal using a fluorescence microscope with appropriate filter sets

(Excitation: ~450 nm, Emission: ~510 nm).

Diagram: General Workflow for Fluorescence In Situ Hybridization (FISH)
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Click to download full resolution via product page

Caption: A generalized workflow for performing Fluorescence In Situ Hybridization (FISH).

Summary
Atto 465 is a robust and versatile fluorescent dye for the visualization of DNA and RNA. Its

favorable photophysical properties, including high brightness, photostability, and a large Stokes

shift, make it an excellent choice for demanding applications such as confocal microscopy and

FISH. The provided protocols offer a starting point for researchers to label their nucleic acid

probes and visualize their targets of interest within a cellular context. As with any experimental

procedure, optimization of specific parameters will be necessary to achieve the best results for

a given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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